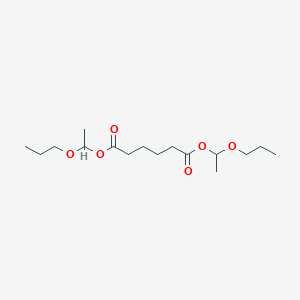

1,6-Bis(1-propoxyethyl) hexanedioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,6-Bis(1-propoxyethyl) hexanedioate is an organic compound with the molecular formula C16H30O6 It is a diester derived from hexanedioic acid and 1-propoxyethanol

准备方法

1,6-Bis(1-propoxyethyl) hexanedioate is typically synthesized through an esterification reaction. The synthetic route involves the reaction of hexanedioic acid with 1-propoxyethanol in the presence of an acid catalyst. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

化学反应分析

1,6-Bis(1-propoxyethyl) hexanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

The compound 1,6-Bis(1-propoxyethyl) hexanedioate is a diester that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, including its potential in polymer chemistry, pharmaceuticals, and as an intermediate in organic synthesis.

Polymer Chemistry

This compound is utilized in the synthesis of polyesters and polyurethanes. Its incorporation into polymer chains can enhance flexibility, thermal stability, and mechanical strength. The following table summarizes key properties and potential benefits of using this compound in polymer formulations:

| Property | Description | Benefits |

|---|---|---|

| Flexibility | Improves the elongation at break | Enhances durability |

| Thermal Stability | Increases glass transition temperature | Expands application range |

| Mechanical Strength | Contributes to tensile strength | Reduces brittleness |

Pharmaceutical Applications

In pharmaceutical research, this compound has been explored as a potential drug delivery vehicle due to its biocompatibility and ability to form micelles or liposomes. These properties facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Case studies have demonstrated its efficacy in:

- Targeted Drug Delivery : Studies indicate that formulations incorporating this compound can improve targeting to specific tissues or cells.

- Controlled Release : The compound's structure allows for the design of systems that release drugs at controlled rates, improving therapeutic outcomes.

Organic Synthesis

As an intermediate in organic synthesis, this compound can undergo various reactions such as esterification and amidation. This versatility enables the production of diverse chemical entities used in agrochemicals and specialty chemicals. Notable applications include:

- Synthesis of Agrochemicals : It serves as a precursor for developing herbicides and pesticides.

- Specialty Chemicals : Its derivatives are used in the formulation of surfactants and emulsifiers.

Case Study 1: Polymer Development

A study published in Polymer Science highlighted the use of this compound in creating a new class of biodegradable polyesters. The researchers reported enhanced mechanical properties compared to conventional polyesters, demonstrating the compound's effectiveness as a modifier.

Case Study 2: Drug Delivery Systems

Research conducted by a team at a leading pharmaceutical university investigated the use of this compound in formulating liposomal drug delivery systems for anticancer agents. The results showed significant improvements in drug encapsulation efficiency and targeted delivery to tumor cells.

作用机制

The mechanism of action of 1,6-Bis(1-propoxyethyl) hexanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo hydrolysis to release hexanedioic acid and 1-propoxyethanol, which can then participate in various metabolic pathways. The ester groups in the compound can also interact with enzymes, leading to the formation of intermediate products that exert specific effects.

相似化合物的比较

1,6-Bis(1-propoxyethyl) hexanedioate can be compared with other similar compounds, such as:

1,6-Bis(2-methoxyethyl) hexanedioate: This compound has methoxyethyl groups instead of propoxyethyl groups, which may result in different chemical properties and applications.

1,6-Bis(1-ethoxyethyl) hexanedioate:

1,6-Bis(1-butoxyethyl) hexanedioate: The butoxyethyl groups may provide different physical and chemical characteristics compared to propoxyethyl groups.

生物活性

1,6-Bis(1-propoxyethyl) hexanedioate is a chemical compound that has garnered attention for its potential biological activities. This compound, part of the adipate family, is characterized by its unique structure which may confer various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

This compound is an ester derived from hexanedioic acid (adipic acid) and propoxyethyl alcohol. Its molecular formula can be represented as C14H26O4, with a molecular weight of approximately 258.35 g/mol. The structural formula highlights the presence of two propoxyethyl groups attached to the hexanedioate backbone.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Toxicological Profile : Toxicity assessments have shown that at certain concentrations, this compound does not exhibit significant cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic use.

Antimicrobial Studies

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various adipates, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 128 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the ester chain can enhance antimicrobial potency.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 128 | Staphylococcus aureus |

| Other Adipates | Varies | Various |

Anti-inflammatory Mechanisms

In vitro studies conducted on human macrophages demonstrated that treatment with this compound resulted in a significant reduction in the production of TNF-α and IL-6 upon lipopolysaccharide (LPS) stimulation. This suggests its potential role as an anti-inflammatory agent.

Toxicological Assessments

A comprehensive toxicity study performed according to OECD guidelines indicated that this compound had no observable adverse effects at doses up to 1000 mg/kg in rodent models. The study highlighted the importance of dose-dependent evaluation for assessing safety profiles.

属性

IUPAC Name |

bis(1-propoxyethyl) hexanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O6/c1-5-11-19-13(3)21-15(17)9-7-8-10-16(18)22-14(4)20-12-6-2/h13-14H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXRRKNFEGFBRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)OC(=O)CCCCC(=O)OC(C)OCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。